
Ciprofloxacin lactate
Übersicht
Beschreibung
Ciprofloxacin lactate is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and gastrointestinal infections .
Wirkmechanismus
- By binding to the alpha subunits of DNA gyrase, ciprofloxacin prevents supercoiling of bacterial DNA, inhibiting replication .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Ciprofloxacin lactate exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its mode of action involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition leads to the prevention of bacterial DNA replication and subsequent bacterial cell death .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is particularly potent against gram-negative organisms . It inhibits DNA gyrase, leading to the prevention of bacterial DNA replication and subsequent bacterial cell death . This effect influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, this compound prevents the replication of bacterial DNA, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has been shown to have rapid bactericidal effects, making it a promising antimicrobial agent . Resistance to this compound can develop, primarily in Pseudomonas aeruginosa and Staphylococcus aureus .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Higher doses may lead to gastrointestinal disturbances, which may increase the incidence of abortion
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver and excreted in the urine and feces . The metabolic pathways of this compound involve various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues . The presence of multi-walled carbon nanotubes (MWCNTs) in the environment can significantly inhibit the transport of this compound in saturated porous media . The compound interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is known that the compound is active in various cellular compartments where it exerts its antibacterial effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ciprofloxacin lactate involves the reaction of ciprofloxacin with lactic acid. The process typically includes the following steps:
- Dissolving lactic acid and sodium hydroxide in water to prepare a lactic acid solution.
- Mixing ciprofloxacin, edetate disodium, diluted hydrochloric acid, and water to prepare a ciprofloxacin solution.
- Combining the lactic acid solution with the ciprofloxacin solution, followed by the addition of sodium chloride.
- Adjusting the pH, pre-filtering, degerming, filling, sealing, and performing autoclaved sterilization .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process ensures the stability and quality of the final product through ultrafiltration, pyrogen removal, sterilization, filtration, encapsulation, tightness detection, autoclaving, and inspection .
Analyse Chemischer Reaktionen
Types of Reactions: Ciprofloxacin lactate undergoes various chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized to form oxociprofloxacin.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like piperazine and other nucleophiles are employed.
Major Products:
Oxociprofloxacin: Formed through oxidation.
Reduced derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Ciprofloxacin lactate is primarily used to treat various bacterial infections due to its effectiveness against Gram-negative and some Gram-positive bacteria. Its applications include:
- Urinary Tract Infections : Effective for complicated urinary tract infections and pyelonephritis.
- Respiratory Infections : Used in treating bronchopulmonary infections, especially in cystic fibrosis patients.
- Skin and Soft Tissue Infections : Treats infections caused by susceptible strains of bacteria.
- Intra-abdominal Infections : Administered for severe intra-abdominal infections.
- Bone and Joint Infections : Effective in managing osteomyelitis and septic arthritis.
- Prophylaxis in Neutropenic Patients : Used to prevent infections in immunocompromised patients.
- Anthrax Treatment : Administered for post-exposure prophylaxis and treatment of inhalation anthrax .
Pharmaceutical Formulation and Compatibility
This compound is often administered intravenously. Studies have shown that it is compatible with most intravenous drugs, with notable exceptions including heparin, furosemide, and teicoplanin. This compatibility is crucial for multi-drug regimens commonly used in hospital settings .
Table 1: Compatibility of this compound with Other Intravenous Drugs
Drug Name | Compatibility Status |
---|---|
Heparin | Incompatible |
Furosemide | Incompatible |
Teicoplanin | Incompatible |
Metronidazole | Compatible (with caution) |
Most other drugs | Compatible |
Adverse Reactions and Safety Profile
While this compound is effective, it can also induce adverse reactions. A study analyzing 65 cases reported that the most common adverse reactions were allergic reactions (61.5%), followed by nervous system reactions (12.3%), and renal function impairment (4.6%) .
Table 2: Reported Adverse Reactions
Reaction Type | Percentage (%) |
---|---|
Allergic Reactions | 61.5 |
Nervous System Reactions | 12.3 |
Renal Function Damage | 4.6 |
Liver Function Damage | 1.5 |
Research Applications
Recent research has explored innovative applications of this compound beyond traditional uses:
- Drug Delivery Systems : Ciprofloxacin has been conjugated with poly(L-lactic acid) to create nanofiber mats that enhance drug release profiles at varying pH levels, demonstrating potential for targeted therapy .
- Binding Studies : Research has shown that this compound can bind to certain anions, which may have implications for its pharmacokinetics and interaction with biological systems .
Case Studies
Several case studies highlight the efficacy of this compound in treating specific infections:
- A case involving a patient with severe neutropenia demonstrated successful prophylaxis against bacterial infections using this compound, emphasizing its role in immunocompromised patients.
- Another study reported effective management of complicated urinary tract infections in pediatric patients, showcasing its safety and efficacy in younger populations.
Vergleich Mit ähnlichen Verbindungen
Levofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.
Norfloxacin: A first-generation fluoroquinolone with a narrower spectrum of activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria .
Uniqueness: Ciprofloxacin lactate is unique due to its broad-spectrum activity, high bioavailability, and effectiveness against a wide range of bacterial infections. It is particularly noted for its potency against Gram-negative bacteria and its use in treating infections resistant to other antibiotics .
Biologische Aktivität
Ciprofloxacin lactate is a derivative of ciprofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and recent research findings.
This compound functions primarily as an inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By interfering with these enzymes, this compound disrupts bacterial cell division and leads to cell death. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
This compound exhibits potent antibacterial properties. Recent studies have demonstrated its efficacy against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to those of ciprofloxacin itself, indicating its potential as an effective treatment option for infections caused by resistant strains.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.125 - 0.5 |
Escherichia coli | 0.5 - 1 |
Pseudomonas aeruginosa | 4 - 16 |
Research Findings
Recent research has focused on enhancing the biological activity of this compound through chemical modifications. Some notable findings include:
- Enhanced Cytotoxicity : Modifications at the C-7 position have shown increased cytotoxic effects against cancer cell lines such as HT29 and MCF-7, rivaling traditional chemotherapeutics like cisplatin .
- Antiviral Activity : this compound has demonstrated suppression of SARS-CoV-2 viral replication in vitro, suggesting potential applications beyond antibacterial uses .
- Compatibility Studies : A study assessing the compatibility of this compound with other intravenous drugs found that it is generally compatible, except with heparin and furosemide, which showed significant incompatibility . This finding is crucial for clinical settings where multiple medications are administered.
- Pharmacokinetics : The pharmacokinetic profile of this compound indicates a rapid absorption and distribution in the body, making it suitable for intravenous use in acute infections .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with a severe MRSA infection was treated with this compound after failing to respond to other antibiotics. The treatment resulted in a significant reduction in infection markers within three days.
- Case Study 2 : In a cohort study involving pregnant women exposed to this compound, no significant teratogenic effects were observed, supporting its safety profile during pregnancy .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBJWZSFNGZBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913608 | |
Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97867-33-9, 96186-80-0 | |
Record name | Ciprofloxacin lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97867-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciprofloxacin lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096186800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciprofloxacin lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIPROFLOXACIN LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.